2-(2-Phenylhydrazono)acetaldehyde
Overview
Description
2-(2-Phenylhydrazono)acetaldehyde is an organic compound with the molecular formula C8H8N2O It is known for its distinctive structure, which includes a phenylhydrazone group attached to an acetaldehyde moiety
Scientific Research Applications
2-(2-Phenylhydrazono)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the production of dyes, pharmaceuticals, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Phenylhydrazono)acetaldehyde can be synthesized through the reaction of phenylhydrazine with glyoxal. The reaction typically involves mixing phenylhydrazine with glyoxal in an aqueous medium, followed by heating the mixture to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would depend on optimizing reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylhydrazono)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylhydrazone oxides, while reduction can produce phenylhydrazine derivatives.
Mechanism of Action
The mechanism of action of 2-(2-Phenylhydrazono)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, its antiplatelet activity is attributed to its ability to inhibit platelet aggregation by interfering with specific signaling pathways . The compound’s structure allows it to bind to active sites on target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenylhydrazono)ethanal
- Ethanedial 1-(N-phenylhydrazone)
- 2-(2-Phenylhydrazono)methyl phenol
Uniqueness
2-(2-Phenylhydrazono)acetaldehyde is unique due to its specific hydrazone linkage and the presence of both phenyl and aldehyde functional groups. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
(2E)-2-(phenylhydrazinylidene)acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOTYSZYWLJWBH-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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